

Synthesis of 2-lodobenzoic Acid from Anthranilic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2-lodobenzoic acid	
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This in-depth technical guide details the synthesis of **2-iodobenzoic acid** from anthranilic acid, a common transformation in organic chemistry with applications in the synthesis of valuable reagents and pharmaceutical intermediates. The primary method described is the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a diazo replacement with iodide.

Core Concepts and Reaction Mechanism

The synthesis of **2-iodobenzoic acid** from anthranilic acid is a classic example of the Sandmeyer reaction.[1][2][3] This process involves two key steps:

- Diazotization: The amino group of anthranilic acid is converted into a diazonium salt. This is achieved by treating anthranilic acid with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[1][4][5] The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[4][6]
- Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI).[1][5] This leads to the replacement of the diazonium group with an iodine atom, with the evolution of nitrogen gas.[5]

The overall reaction is as follows:



 $C_7H_7NO_2 + NaNO_2 + 2HCI \rightarrow C_7H_4N_2O_2CI + NaCI + 2H_2O C_7H_4N_2O_2CI + KI \rightarrow C_7H_5IO_2 + N_2 + KCI$

Experimental Protocols

Multiple experimental procedures for this synthesis have been reported, with slight variations in scale and specific conditions. Below are detailed methodologies from cited sources.

Macroscale Synthesis Protocol 1

This protocol is adapted from a procedure yielding approximately 8.3 g of **2-iodobenzoic acid**. [4]

- 1. Dissolution of Anthranilic Acid:
- In a 250-mL round-bottomed flask, combine 6.9 g of anthranilic acid, 50 mL of water, and 12 mL of concentrated hydrochloric acid.
- Heat the mixture until all the solid has dissolved.[4]
- 2. Diazotization:
- Cool the solution in an ice bath to a temperature of 0-5°C.[4]
- Slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.
- 3. Iodination:
- After 5 minutes, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown complex may partially separate.[4]
- Allow the mixture to stand without cooling for 5 minutes.
- Carefully warm the mixture on a water bath to approximately 45°C with occasional swirling. A vigorous reaction with gas evolution and separation of a tan solid should occur around 40°C.
 [4]



- After the initial vigorous reaction subsides (about 10 minutes), heat the mixture to approximately 90°C for 10 minutes.[4]
- 4. Isolation and Purification:
- Cool the mixture in an ice bath.[4]
- Add a small amount of sodium bisulfite to destroy any free iodine.
- Collect the crude product by vacuum filtration and wash with water.[4][7]
- Dissolve the moist product in 35 mL of 95% ethanol.
- Decolorize the solution with Norit pellets (activated carbon).[4]
- Add 15 mL of hot water and bring the solution to a boil.
- Filter the hot solution and then add 15 to 20 mL of cold water.
- Allow the solution to stand for crystallization. 2-lodobenzoic acid will separate as large, slightly yellow needles.[4]
- Collect the crystals by vacuum filtration.

Microscale Synthesis Protocol

This protocol is suitable for smaller scale synthesis, yielding a product from 137 mg of starting material.[8]

- 1. Dissolution:
- In a 5 mL conical vial with a spin vane, add 137 mg of 2-aminobenzoic acid, 1 mL of deionized water, and 250 μL of concentrated HCl.
- Stir, with gentle heating if necessary, until the solid is completely dissolved.[8]
- 2. Diazotization:



- Place the vial in an ice bath and slowly add a solution of 75 mg of NaNO₂ in 300 μL of water using a syringe.[8]
- Rinse the syringe with an additional 100 µL of water and add it to the reaction mixture.
- Stir the mixture for 5 minutes while maintaining the cold temperature.[8]
- 3. Iodination:
- Add a solution of 170 mg of potassium iodide in 250 μL of water. A brown precipitate will form.[8]
- Remove the ice bath and stir the reaction mixture for 5 minutes at room temperature.
- Heat the vial in a water bath at 40°C for 10 minutes, during which vigorous nitrogen gas evolution will be observed.[8]
- Increase the water bath temperature to 80°C and heat for an additional 10 minutes.[8]
- 4. Work-up:
- · Cool the vial in an ice bath.
- Add a few milligrams of sodium sulfite to remove any excess iodine.
- The crude product can then be collected and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses.



Parameter	Value (Source 1)	Value (Source 2)	Value (Source 3)
Starting Material	6.9 g Anthranilic Acid	1.00 g Anthranilic Acid	6.8 g Anthranilic Acid
Sodium Nitrite	3.6 g	0.53 g	3.6 g
Potassium Iodide	8.5 g	1.23 g	8.5 g
Yield	~8.3 g (71%)	0.75 g (41%)	8.32 g (71%)
Melting Point	164°C	Not specified	163°C (lit. 164°C)

Visualizing the Workflow and Signaling Pathway

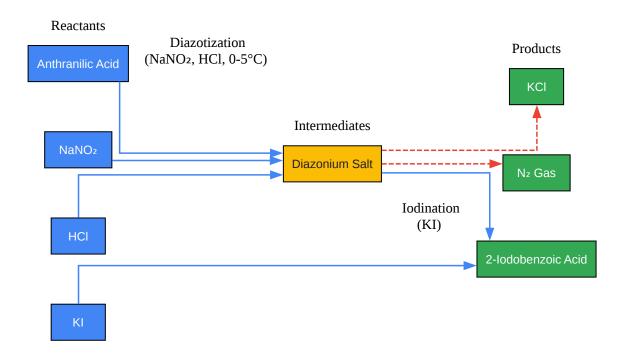
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.



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Caption: Experimental workflow for the synthesis of **2-iodobenzoic acid**.





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Caption: Simplified reaction pathway for 2-iodobenzoic acid synthesis.

Applications and Importance

2-lodobenzoic acid is a versatile building block in organic synthesis. It serves as a precursor for the synthesis of 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents.[1][2] Additionally, it finds application in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The synthesis of **2-iodobenzoic acid** is a common experiment in university organic chemistry labs, highlighting its pedagogical importance.[1][2]

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